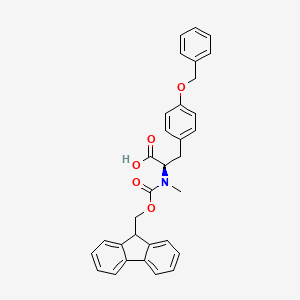

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosin

Übersicht

Beschreibung

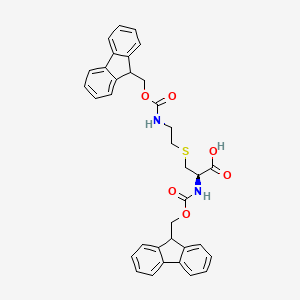

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is a compound with the molecular formula C32H29NO5 . It is an Fmoc protected tyrosine derivative . The compound has a molecular weight of 507.6 g/mol .

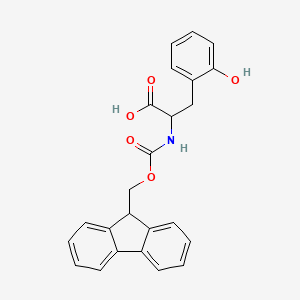

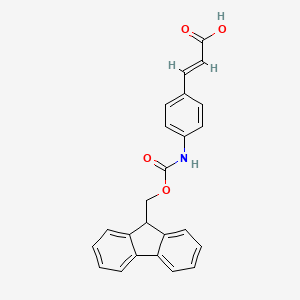

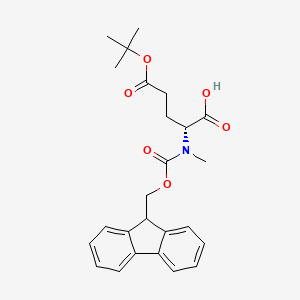

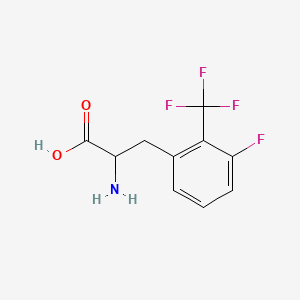

Molecular Structure Analysis

The compound’s molecular structure is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a methyl group, a benzyl group, and a tyrosine residue . The exact structure can be represented by the following SMILES string: CN(C@HOCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 .Physical And Chemical Properties Analysis

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine has a molecular weight of 507.6 g/mol . It has a XLogP3-AA value of 6.3, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It also has a topological polar surface area of 76.1 Ų .Wissenschaftliche Forschungsanwendungen

Proteomik-Studien

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosin ist möglicherweise für Proteomikstudien nützlich . Proteomik ist das groß angelegte Studium von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte bei der Analyse von Proteinstruktur, -interaktionen und -funktionen verwendet werden.

Festphasen-Peptidsynthese

Diese Verbindung wird in Festphasen-Peptidsynthesetechniken verwendet . Festphasen-Peptidsynthese ist eine Methode zur chemischen Synthese von Peptiden. Bei dieser Methode wird das Peptid schrittweise, Aminosäure für Aminosäure, aufgebaut und an einen unlöslichen Träger gebunden, von dem es nach Beendigung der Synthese freigesetzt werden kann.

Phosphorylierungsstudien

Tyrosin, die Kern-Aminosäure in dieser Verbindung, ist eine der wenigen Aminosäuren, die phosphoryliert wird, um die physikalischen Eigenschaften der Peptide zu variieren . Dies macht this compound möglicherweise nützlich für die Untersuchung von Phosphorylierungsprozessen.

Vorläufer für jodierte Schilddrüsenhormone

Tyrosin ist ein Vorläufer für die Bildung von jodierten Schilddrüsenhormonen . Daher könnte diese Verbindung möglicherweise in der Forschung im Zusammenhang mit der Schilddrüsenhormonproduktion und -funktion verwendet werden.

Orthogonale Entschützungsstudien

Die Fmoc-Gruppe in dieser Verbindung wird typischerweise mit einer Base wie Pyridin entfernt . Dies ist eine orthogonale Entschützungsstrategie zur säurelabilen Boc-Gruppe. Daher könnte diese Verbindung in Studien verwendet werden, die sich auf orthogonale Entschützungsstrategien in der Peptidsynthese konzentrieren.

Bestimmung des Molekulargewichts und der Formel

Das Molekulargewicht und die Formel dieser Verbindung betragen 507,58 bzw. C32H29NO5 . Diese Information ist in verschiedenen analytischen Techniken wie der Massenspektrometrie entscheidend.

Wirkmechanismus

Target of Action

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is an Fmoc protected tyrosine derivative . The primary target of this compound is the tyrosine amino acid, which plays a crucial role in various biological processes .

Mode of Action

The compound interacts with its target, tyrosine, by being incorporated into peptides during solid-phase peptide synthesis . The Fmoc group protects the amino acid during the synthesis process and is typically removed with a base such as pyridine .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. Tyrosine, the target of this compound, is one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is also a precursor for the formation of iodinated thyroid hormones .

Result of Action

The result of the compound’s action is the successful incorporation of the tyrosine derivative into the peptide chain during synthesis . This allows for the creation of peptides with varied physical properties, depending on the phosphorylation state of the tyrosine .

Zukünftige Richtungen

The use of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine and other Fmoc protected amino acids will likely continue to be crucial in peptide synthesis. Advancements in synthesis methods and the development of new protecting groups may expand the range of peptides that can be synthesized and improve the efficiency of peptide synthesis .

Biochemische Analyse

Biochemical Properties

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. The compound is used as a building block in peptide synthesis, where it is incorporated into peptide chains through solid-phase synthesis techniques . The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing further modifications or interactions with other biomolecules .

Cellular Effects

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine influences various cellular processes by being incorporated into synthetic peptides that can modulate cell function. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine can be designed to inhibit or activate specific signaling pathways, leading to changes in cellular behavior . Additionally, these peptides can be used to study the effects of tyrosine phosphorylation on cellular processes, providing insights into the regulation of cell function .

Molecular Mechanism

The molecular mechanism of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine involves its incorporation into synthetic peptides, which can then interact with various biomolecules. The Fmoc group protects the amino group of tyrosine during peptide synthesis, preventing unwanted reactions. Once the peptide is synthesized, the Fmoc group is removed, allowing the free amino group to participate in interactions with other biomolecules . These interactions can include binding to enzymes, proteins, or other molecules, leading to changes in their activity or function . For example, peptides containing Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine can inhibit or activate enzymes, modulate protein-protein interactions, or alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine may degrade, leading to changes in its effects on cellular function. Long-term studies in vitro or in vivo can provide insights into the stability and degradation of the compound, as well as its long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to more pronounced effects . Threshold effects may be observed, where a certain dosage is required to achieve a specific effect. Additionally, high doses of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for experimental studies .

Metabolic Pathways

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is involved in various metabolic pathways, particularly those related to peptide synthesis and tyrosine metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, peptides containing Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine can be used to study the effects of tyrosine phosphorylation on metabolic processes, providing insights into the regulation of metabolism .

Transport and Distribution

The transport and distribution of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can be transported into cells through specific transporters, where it can then be incorporated into synthetic peptides . Once inside the cell, Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine can interact with binding proteins that influence its localization and accumulation . These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . For example, peptides containing Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine can be targeted to the nucleus, mitochondria, or other organelles, influencing gene expression, energy production, or other cellular functions . The subcellular localization of the compound can also affect its activity and function, providing insights into the regulation of cellular processes .

Eigenschaften

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRIYHZWFNFNDD-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

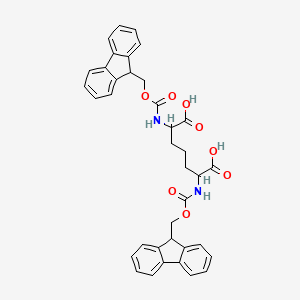

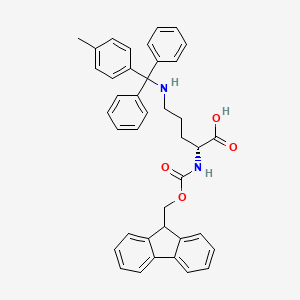

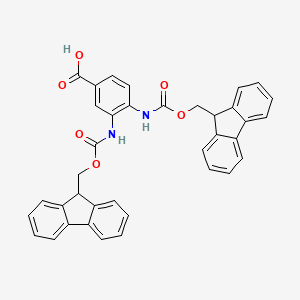

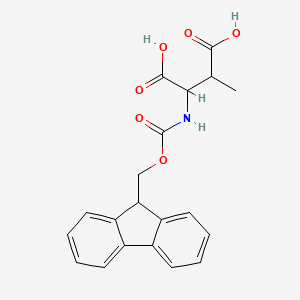

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.